molecular formula C9H7N3O3 B3153831 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS No. 76629-46-4

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B3153831
Key on ui cas rn: 76629-46-4
M. Wt: 205.17 g/mol
InChI Key: ITACPJRXFXXTED-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

To a solution of hydroxylamine hydrochloride (1.37 g, 20.1 mmol) in 5N aqueous sodium hydroxide (3.9 mL) was added N-[(dimethylamino)ethylidene]-2-nitrobenzamide (3.7 g, 15.7 mmol) portionwise. After stirring 20 minutes, the reaction was diluted with water (30 mL) and placed in a −23° C. freezer for 1 hour. The yellow crystals were collected by filtration. This material was dissolved in glacial acetic acid and heated to 110° C. for 14 hours. Toluene (30 mL) was added and the reaction fitted with a Dean-Stark Trap. The toluene was removed by distillation over a 2 hour period, and after cooling, water was added to the reaction mixture. After 2 hours in a −23° C. freezer, the precipitate was collected by filtration and rinsed with water to give 3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (2.63 g).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
N-[(dimethylamino)ethylidene]-2-nitrobenzamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.CN([CH2:7][CH:8]=[N:9][C:10](=[O:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18])C>[OH-].[Na+].O>[CH3:7][C:8]1[N:9]=[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-:19])=[O:18])[O:20][N:2]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
Cl.NO
Name
N-[(dimethylamino)ethylidene]-2-nitrobenzamide
Quantity
3.7 g
Type
reactant
Smiles
CN(C)CC=NC(C1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
3.9 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
placed in a −23° C. freezer for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The yellow crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in glacial acetic acid
ADDITION
Type
ADDITION
Details
Toluene (30 mL) was added
CUSTOM
Type
CUSTOM
Details
the reaction fitted with a Dean-Stark Trap
CUSTOM
Type
CUSTOM
Details
The toluene was removed by distillation over a 2 hour period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
water was added to the reaction mixture
WAIT
Type
WAIT
Details
After 2 hours in a −23° C. freezer
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=NOC(=N1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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